N-(4-Chloro-2-hydroxyphenyl)acetamide

Übersicht

Beschreibung

“N-(4-Chloro-2-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 16323-09-4 . It has a molecular weight of 185.61 and its IUPAC name is N-(4-chloro-2-hydroxyphenyl)acetamide .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent was presented . The structure of the synthesized substances was established by methods of IR, PMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of “N-(4-Chloro-2-hydroxyphenyl)acetamide” is represented by the linear formula C8H8ClNO2 . The InChI code for this compound is 1S/C8H8ClNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11) .Chemical Reactions Analysis

The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot has been reported . This reaction was catalyzed by Pd(II)-complexes and carried out in dilute acetic acid as a solvent . Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .Physical And Chemical Properties Analysis

“N-(4-Chloro-2-hydroxyphenyl)acetamide” is a solid compound .Wissenschaftliche Forschungsanwendungen

- Field : Medical Research

- Application : N-(2-Hydroxyphenyl)acetamide has been identified as a novel suppressor of RANK (Receptor Activator of Nuclear factor Kappa-Β) ligand-induced osteoclastogenesis .

- Method : The assay was performed according to the kit’s manual that uses a modified method in which a chromogenic Fe 3+ xylenol orange reaction is used .

- Results : The color reaction was measured at 540–610 nm .

- Field : Chemical Engineering

- Application : N-(4-hydroxyphenyl)acetamide (commonly named paracetamol or acetaminophen) is a target molecule for many industries that produce chemicals for pharmaceutical applications .

- Method : The industrial processes, however, use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability .

- Results : The results or outcomes of this application were not specified in the source .

- Field : Pharmacology

- Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

- Method : The molecular structures of the synthesized derivatives were confirmed .

- Results : The results or outcomes of this application were not specified in the source .

RANK Suppression

Catalytic System

Antimicrobial and Anticancer Drug Resistance

- Field : Chemical Engineering

- Application : A new Pd-based catalytic system for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot has been proposed .

- Method : The reaction was carried out in dilute acetic acid as a solvent, and the [PdCl 2 (dppb)] catalyst precursor leads in one pot to N-(4-hydroxyphenyl)acetamide .

- Results : Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with a 85 mol % of selectivity in ca. 5 h .

- Field : Pharmacology

- Application : Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide derivatives have been studied for their potential as anti-Candida agents .

- Method : The molecular structures of the synthesized derivatives were confirmed .

- Results : The results or outcomes of this application were not specified in the source .

Reductive Carbonylation of Nitrobenzene

Anti-Candida Agents

- Field : Pharmacology

- Application : N-(2-chloro-5-hydroxyphenyl)acetamide and its derivatives have been studied for their potential as anti-inflammatory agents .

- Method : The molecular structures of the synthesized derivatives were confirmed .

- Results : The results or outcomes of this application were not specified in the source .

- Field : Pharmacology

- Application : 2-Chloro-N-(4-hydroxyphenyl)acetamide and its derivatives have been studied for their potential as antioxidant agents .

- Method : The molecular structures of the synthesized derivatives were confirmed .

- Results : The results or outcomes of this application were not specified in the source .

- Field : Pharmacology

- Application : N-(2-chloro-4-methylphenyl)acetamide and its derivatives have been studied for their potential as antibacterial agents .

- Method : The molecular structures of the synthesized derivatives were confirmed .

- Results : The results or outcomes of this application were not specified in the source .

Anti-Inflammatory Agents

Antioxidant Agents

Antibacterial Agents

Safety And Hazards

Zukünftige Richtungen

The synthesis of “N-(4-hydroxyphenyl)acetamide”, a compound structurally similar to “N-(4-Chloro-2-hydroxyphenyl)acetamide”, has been a topic of interest for many industries that produce chemicals for pharmaceutical applications . Future research may focus on improving the sustainability of the production processes, which currently use multistep procedures with low overall yield and/or severe effluent problems .

Eigenschaften

IUPAC Name |

N-(4-chloro-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKCNXPTCOPTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936802 | |

| Record name | N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-2-hydroxyphenyl)acetamide | |

CAS RN |

16323-09-4 | |

| Record name | Acetanilide, 4'-chloro-2'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

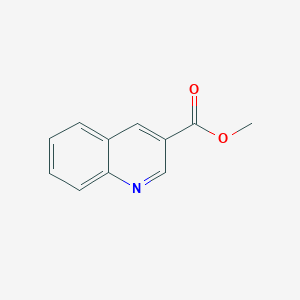

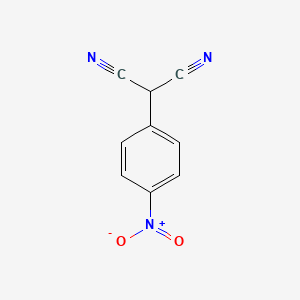

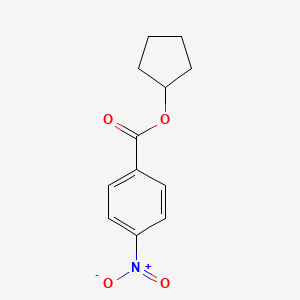

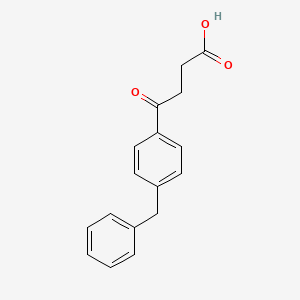

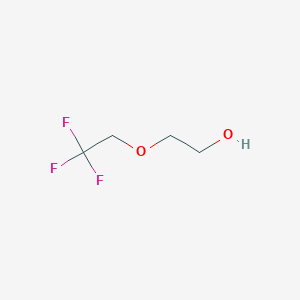

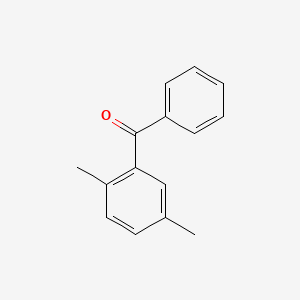

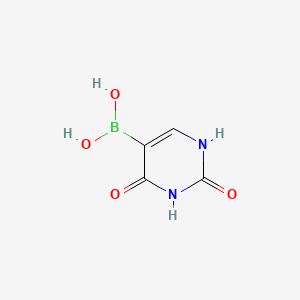

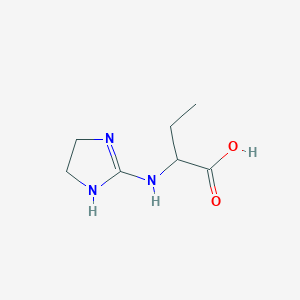

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)